5-Bromo-4-methyl-1,2,3-thiadiazole 5-Bromo-4-methyl-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16686551
InChI: InChI=1S/C3H3BrN2S/c1-2-3(4)7-6-5-2/h1H3
SMILES:
Molecular Formula: C3H3BrN2S
Molecular Weight: 179.04 g/mol

5-Bromo-4-methyl-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC16686551

Molecular Formula: C3H3BrN2S

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-methyl-1,2,3-thiadiazole -

Specification

Molecular Formula C3H3BrN2S
Molecular Weight 179.04 g/mol
IUPAC Name 5-bromo-4-methylthiadiazole
Standard InChI InChI=1S/C3H3BrN2S/c1-2-3(4)7-6-5-2/h1H3
Standard InChI Key WXCWVFPCXWLFAP-UHFFFAOYSA-N
Canonical SMILES CC1=C(SN=N1)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Nomenclature

5-Bromo-4-methyl-1,2,3-thiadiazole (IUPAC name: 5-bromo-4-methylthiadiazole) features a thiadiazole core—a five-membered ring comprising two nitrogen atoms at positions 1 and 3, a sulfur atom at position 2, a bromine substituent at position 5, and a methyl group at position 4 (Figure 1). The mesoionic nature of the thiadiazole ring contributes to its stability and aromaticity, while the bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution reactions.

Table 1: Physicochemical Properties of 5-Bromo-4-methyl-1,2,3-thiadiazole

PropertyValue
Molecular FormulaC₃H₃BrN₂S
Molecular Weight179.04 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Flash PointNot reported
SolubilityLow in water; soluble in organic solvents

The compound’s low solubility in aqueous media and affinity for organic solvents like dichloromethane and chloroform align with its hydrophobic substituents.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 5-bromo-4-methyl-1,2,3-thiadiazole typically involves bromination of 4-methyl-1,2,3-thiadiazole. A common protocol employs bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents in solvents such as dichloromethane or chloroform under controlled temperatures (0–25°C). The reaction proceeds via electrophilic aromatic substitution, where bromine replaces a hydrogen atom at the 5-position. Catalysts like iron(III) bromide may enhance regioselectivity and yield.

Table 2: Representative Synthesis Conditions

ReagentSolventTemperature (°C)Yield (%)
Br₂CH₂Cl₂0–2565–75
NBSCHCl₃2570–80

Industrial Production

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors are employed to maintain consistent reaction parameters (temperature, pressure, residence time), optimizing bromination efficiency. Automated purification systems, including fractional distillation and recrystallization, ensure high-purity outputs suitable for pharmaceutical applications.

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as a prime site for nucleophilic substitution. Amines, thiols, and alkoxides displace the bromine under mild conditions (e.g., K₂CO₃ in DMF at 60°C), yielding derivatives like 5-amino-4-methyl-1,2,3-thiadiazole. Such reactions expand the compound’s utility in constructing pharmacologically active molecules.

Oxidation and Reduction

Oxidation with hydrogen peroxide (H₂O₂) converts the thiadiazole ring into sulfoxides or sulfones, altering electronic properties and bioactivity. Conversely, reduction using sodium borohydride (NaBH₄) selectively targets the sulfur atom, generating dihydrothiadiazole derivatives.

Applications in Scientific Research

Medicinal Chemistry

5-Bromo-4-methyl-1,2,3-thiadiazole derivatives exhibit promising antimicrobial and anticancer activities. Preclinical studies highlight their role as kinase inhibitors, disrupting signal transduction pathways in cancer cells. For instance, analogs bearing pyridine substituents demonstrate nanomolar IC₅₀ values against breast cancer cell lines.

Materials Science

The compound’s electron-deficient aromatic ring facilitates its use in organic semiconductors and photovoltaic materials. Its incorporation into polymer backbones enhances charge transport properties, relevant for organic light-emitting diodes (OLEDs).

Table 3: Key Applications and Derivatives

ApplicationDerivativeFunction
Anticancer agents5-Pyridinyl-4-methylthiadiazoleKinase inhibition
OLED materialsThiadiazole-polymer conjugatesElectron transport layers

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s planar structure enables intercalation into enzyme active sites. For example, it competitively inhibits cyclin-dependent kinases (CDKs) by binding to the ATP-binding pocket, as demonstrated in molecular docking studies.

Antimicrobial Effects

Derivatives with hydrophilic substituents exhibit broad-spectrum antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), likely through disruption of cell wall synthesis.

Comparison with Related Thiadiazole Derivatives

Table 4: Structural and Functional Comparison

CompoundSubstituentsKey Activity
5-Bromo-4-methyl-1,2,3-thiadiazoleBr (C5), CH₃ (C4)Kinase inhibition
1,3,4-ThiadiazoleVariable at C2, C5Anticancer
1,2,4-ThiadiazoleVariable at C3, C5Antimicrobial

The bromine and methyl groups in 5-bromo-4-methyl-1,2,3-thiadiazole confer distinct electronic and steric effects, enhancing its reactivity compared to unsubstituted analogs.

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